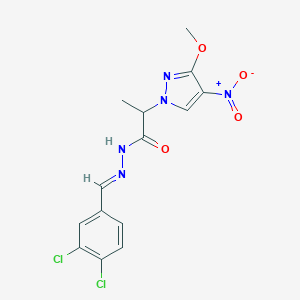![molecular formula C14H15ClN4O B450744 2-(4-chlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B450744.png)
2-(4-chlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide is an organic compound that features a chlorophenyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 1-ethyl-1H-pyrazole-4-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzaldehyde and 1-ethyl-1H-pyrazole-4-carbohydrazide.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Agricultural Chemistry: The compound is explored for its use as a pesticide or fungicide.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzaldehyde: A starting material for the synthesis of the compound.
1-ethyl-1H-pyrazole-4-carbohydrazide: Another starting material.
4-chlorophenylhydrazine: A related compound with similar structural features.
Uniqueness
2-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide is unique due to its specific combination of a chlorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15ClN4O |
|---|---|
Molecular Weight |
290.75g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H15ClN4O/c1-2-19-10-12(9-17-19)8-16-18-14(20)7-11-3-5-13(15)6-4-11/h3-6,8-10H,2,7H2,1H3,(H,18,20)/b16-8+ |
InChI Key |
DSLMXVUSWWZKJA-LZYBPNLTSA-N |
SMILES |
CCN1C=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)Cl |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B450662.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B450664.png)
![4-[(4-ethylphenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B450665.png)
![Methyl 5-isopropyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450666.png)



![methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B450674.png)





